1-氯-2-(3-氯丙基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

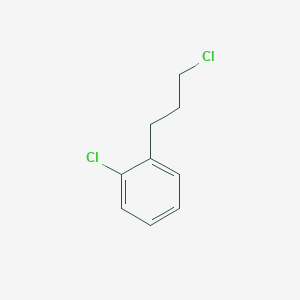

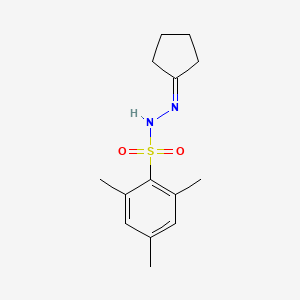

“1-Chloro-2-(3-chloropropyl)benzene” is a chemical compound with the molecular formula C9H11Cl . It is also known as o-Chloropropylbenzene .

Synthesis Analysis

The synthesis of “1-Chloro-2-(3-chloropropyl)benzene” could potentially involve a multistep process. One possible method could be the Friedel-Crafts alkylation, which involves treating benzene with a chloroalkane in the presence of a catalyst . Another method could involve treating 1-chloro-3-(tert-butyldimethylsilyloxy)propylbenzene with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature .Molecular Structure Analysis

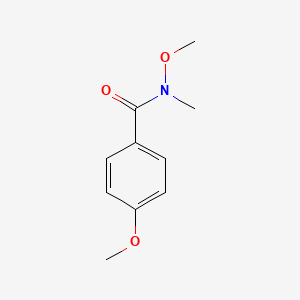

The molecular structure of “1-Chloro-2-(3-chloropropyl)benzene” consists of a benzene ring with a chloropropyl group attached . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis

Benzene, the base molecule of “1-Chloro-2-(3-chloropropyl)benzene”, can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The molecular weight of “1-Chloro-2-(3-chloropropyl)benzene” is 154.637 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found on ChemSpider .科学研究应用

有机金属化学:Yus、Ramón和Gómez(2002年)探讨了氯代-(2-氯乙基)苯及相关化合物(包括4-氯-(3-氯丙基)苯)在二醇合成中的反应性。这些过程在有机金属化学中具有重要意义,展示了该化合物作为试剂在创建复杂有机结构中的潜力(Yus, Ramón, & Gómez, 2002)。

催化和有机合成:Mbuvi和Woo(2009年)使用氯代(四苯基卟啉)铁作为催化剂,用于涉及对位取代甲基2-苯基重氮乙酸酯和取代苯的反应。这项研究突出了氯代苯化合物在促进有机合成中关键反应中的作用(Mbuvi & Woo, 2009)。

材料科学和聚合物化学:Kim和Lee(2001年)对使用氯代苯衍生物合成羟基取代聚烯胺腈的研究展示了其在开发芳香族聚苯并噁唑的前体聚合物中的应用,这是一种具有重要工业和材料科学应用的材料(Kim & Lee, 2001)。

环境化学:Pistarino等人(2001年)对各种氯代丙烷的脱氢氯化研究涉及类似于1-氯-2-(3-氯丙基)苯的化合物。这项研究对于了解氯化碳氢化合物的环境和催化行为至关重要(Pistarino et al., 2001)。

药物化学:Jasinski等人(2010年)对氯米普拉明榴酸盐的研究涉及氯代化合物的结构研究,这对于药物的开发和理解其分子相互作用至关重要(Jasinski et al., 2010)。

未来方向

The future directions for “1-Chloro-2-(3-chloropropyl)benzene” could involve further exploration of its synthesis methods and reactions. Designing a multistep synthesis requires an analytical mind and an ability to think logically, as well as a knowledge of organic reactions . The best way to become an expert in designing such syntheses is to get lots of practice by doing plenty of problems .

属性

IUPAC Name |

1-chloro-2-(3-chloropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCHRPAULDQGPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(3-chloropropyl)benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)